molecular formula C19H23N5O2S B11004158 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

Cat. No.: B11004158
M. Wt: 385.5 g/mol
InChI Key: FEIYFKKNVYHXTB-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core linked via a hexanamide chain to a 1,3,4-thiadiazole ring substituted with an isopropyl group. The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, known for its anticancer, antimicrobial, and anti-inflammatory properties . The hexanamide linker provides conformational flexibility, which may optimize pharmacokinetic properties like solubility and membrane permeability .

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

6-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C19H23N5O2S/c1-13(2)17-22-23-19(27-17)21-16(25)10-4-3-7-11-24-12-20-15-9-6-5-8-14(15)18(24)26/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3,(H,21,23,25)

InChI Key

FEIYFKKNVYHXTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring and the hexanamide chain. Common reagents used in these reactions include acyl chlorides, amines, and thiols under conditions such as reflux or microwave irradiation to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods often focus on minimizing waste and improving the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone-thiadiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds featuring the quinazolinone structure exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : Many quinazolinone derivatives act by inhibiting key enzymes involved in cancer cell proliferation. For example, they may inhibit dipeptidyl peptidase 4 (DPP-4) and other enzymes that play critical roles in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that quinazolinone derivatives demonstrate activity against a range of microorganisms, including bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances this activity, making such compounds promising candidates for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that quinazolinone derivatives may possess neuroprotective effects, particularly in conditions such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation . This dual inhibition could provide therapeutic benefits in managing neurodegenerative disorders.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of quinazolinone derivatives against human chronic myeloid leukemia (CML) cell lines. Results indicated that certain compounds exhibited significant cytotoxicity with GI50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of quinazolinone derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that several compounds displayed potent activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting their utility in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

The compound’s structural analogues are categorized based on their heterocyclic components, substituents, and pharmacological activities.

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Substituents/Linkers Reported Activity Source
Target Compound Quinazolinone + 1,3,4-thiadiazole Hexanamide, isopropyl Not reported (hypothesized: anticancer) Synthesis-focused
2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) Imidazo[2,1-b]-1,3,4-thiadiazole 4-Methoxyphenyl, nitro, fluoro None reported Molbank
Styryl Quinazoline (5) Quinazolinone + styryl group Ethyl ester, benzaldehyde Analgesic (selected compounds) Molecules
1,3,4-Thiadiazol-2-ylmethylthioquinazolin-4(3H)-one Quinazolinone + 1,3,4-thiadiazole Methylthio, iodo substituents Antitumor Review
1,3,4-Triazolo[3,4-a]isoindol-5-one (15) Triazolo-isoindolone Phthalimide fusion None reported Molecules
Key Observations :

In contrast, imidazo-thiadiazole derivatives () lack reported bioactivity but demonstrate synthetic versatility . Compounds with 1,3,4-oxadiazole or 1,2,4-triazole rings () emphasize the role of electron-deficient heterocycles in enhancing metabolic stability .

Substituent Effects: The isopropyl group on the thiadiazole ring in the target compound introduces steric bulk, which may influence receptor binding compared to smaller substituents (e.g., methoxy in or halogens in ) . Hexanamide vs.

Spectral Characterization and Validation

All analogues, including the target compound, were characterized using IR, NMR (¹H and ¹³C), and LCMS (e.g., ). The hexanamide linker’s aliphatic protons would show distinct NMR signals (δ 1.2–1.6 ppm), while the thiadiazole’s imine proton resonates near δ 8.5–9.0 ppm .

Biological Activity

The compound 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is a novel organic molecule that integrates a quinazoline core with a thiadiazole moiety. This structural combination suggests potential pharmacological applications, particularly in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on diverse research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Quinazoline Core : Known for its diverse biological activities, including anticancer properties.
  • Thiadiazole Moiety : Associated with antimicrobial and antifungal activities.

The molecular formula is C15H15N5O2SC_{15}H_{15}N_{5}O_{2}S with a molecular weight of approximately 329.377 g/mol .

Biological Activity Overview

Research indicates that compounds containing both quinazoline and thiadiazole structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that similar compounds can inhibit various cancer cell lines. For instance, derivatives of quinazoline have demonstrated inhibitory effects on breast cancer (MCF7), prostate cancer (PC-3), and colon cancer (HCT116) cell lines .
    • The compound's structure suggests it may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as EGFR and Src .
  • Antimicrobial Activity :
    • Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances these activities against Gram-positive and Gram-negative bacteria .
    • The compound's potential to disrupt microbial cell membranes could be a mechanism for its antimicrobial effects.

Anticancer Efficacy

A study by Arafa et al. synthesized various quinazoline-thiadiazole derivatives and evaluated their anticancer activity using MTT assays. The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong cytotoxic effects against multiple cancer cell lines .

Antimicrobial Testing

In another investigation, the synthesized thiadiazole derivatives were screened for antimicrobial activity against various bacterial strains using a serial tube dilution method. The results indicated that certain substitutions on the thiadiazole ring markedly increased antimicrobial potency .

The proposed mechanisms for the biological activities of the compound include:

  • Inhibition of Cell Proliferation : Through the modulation of signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells via mitochondrial pathways.
  • Disruption of Microbial Cell Integrity : By interfering with cell wall synthesis or function in bacteria and fungi.

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF70.67
AnticancerPC-30.80
AntimicrobialE. coli1.95
AntimicrobialS. aureus2.36

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling a quinazolin-4(3H)-one derivative with a thiadiazole moiety. A key intermediate, ethyl α-(4'-oxoquinazolin-3'-yl)acetate, is prepared via reaction of 4-quinazolinone with ethyl chloroacetate in acetone using K₂CO₃ as a base . Subsequent hydrazide formation (using hydrazine hydrate) and cyclization with acyl chlorides or thiocyanate derivatives yield the thiadiazole ring . Characterization relies on IR (to confirm carbonyl and N-H stretches), ¹H/¹³C NMR (to verify regiochemistry), and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for quinazolinone, C=N at ~1600 cm⁻¹ for thiadiazole) .
  • NMR : ¹H NMR distinguishes E/Z isomerism in the thiadiazole-ylidene group via coupling constants and chemical shifts .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Initial screening should include:

  • Cytotoxicity assays (MTT assay on cancer cell lines like MDA-MB-231) .
  • Enzyme inhibition studies (e.g., TNF-α converting enzyme (TACE) for anti-inflammatory potential) .
  • Antimicrobial testing using broth microdilution (MIC determination against Gram+/Gram- bacteria) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the thiadiazole moiety?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency .
  • Catalysts : POCl₃ or PCl₅ improves cyclization rates for 1,3,4-thiadiazoles .
  • Temperature control : Maintain 80–100°C during hydrazide-thiocyanate reactions to minimize byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) .

Q. What computational strategies predict target binding and pharmacokinetics?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with TACE or EGFR kinases, focusing on hydrogen bonds with the quinazolinone C=O and hydrophobic contacts with the isopropyl group .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • ADMET prediction : SwissADME or pkCSM to assess logP (<5), bioavailability, and CYP450 interactions .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin) .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance TACE inhibition) .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like dosing regimens .

Data Analysis and Optimization

Q. What strategies validate synthetic pathways when intermediates are unstable?

  • Methodological Answer :

  • In-situ monitoring : ReactIR tracks hydrazide intermediates to optimize reaction quenching .
  • Low-temperature workup : Use ice baths during thiocyanate derivatization to prevent decomposition .
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates .

Q. How to design SAR studies for dual-target activity (e.g., anticancer and anti-inflammatory)?

  • Methodological Answer :

  • Scaffold hybridization : Link quinazolinone (kinase inhibition) with thiadiazole (COX-2 inhibition) via flexible hexanamide spacers .
  • Fragment-based design : Test truncated analogs (e.g., removing the isopropyl group) to isolate pharmacophores .
  • Dual-assay screening : Parallel testing in NF-κB luciferase (anti-inflammatory) and xenograft models (anticancer) .

Contradiction Resolution Example

Case : Discrepancies in IC₅₀ values for TACE inhibition between studies .
Resolution :

  • Variable 1 : Substitutions on the thiadiazole (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) alter steric bulk and electron density.
  • Variable 2 : Assay pH (optimum pH 7.4 vs. 6.8) affects enzyme-ligand binding kinetics.
  • Solution : Re-test compounds under uniform conditions and perform molecular dynamics to assess pH-dependent binding .

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